molecular formula C20H29N3 B10888536 3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole

3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole

Cat. No.: B10888536
M. Wt: 311.5 g/mol
InChI Key: NKCLIJJJSAOWGC-UHFFFAOYSA-N
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Description

3-[(4-Cycloheptylpiperazin-1-yl)methyl]-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a piperazine ring substituted with a cycloheptyl group, which is attached to the indole core via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include an indole derivative, formaldehyde, and 4-cycloheptylpiperazine. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Cycloheptylpiperazin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-[(4-Cycloheptylpiperazin-1-yl)methyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Another piperazine-substituted indole derivative with different biological activities.

    3-(4-Substitutedpiperazin-1-yl)cinnolines: Compounds with a similar piperazine substitution but different core structures.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Compounds with a piperazine ring attached to a benzothiazole core.

Uniqueness

3-[(4-Cycloheptylpiperazin-1-yl)methyl]-1H-indole is unique due to its specific substitution pattern, which may confer distinct biological properties and chemical reactivity. The cycloheptyl group adds steric bulk, potentially affecting the compound’s interaction with biological targets and its overall pharmacokinetic profile .

Properties

Molecular Formula

C20H29N3

Molecular Weight

311.5 g/mol

IUPAC Name

3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C20H29N3/c1-2-4-8-18(7-3-1)23-13-11-22(12-14-23)16-17-15-21-20-10-6-5-9-19(17)20/h5-6,9-10,15,18,21H,1-4,7-8,11-14,16H2

InChI Key

NKCLIJJJSAOWGC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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